molecular formula C9H9BrO2 B2353961 1-(5-Bromo-2-hydroxy-3-methylphenyl)ethanone CAS No. 72422-80-1

1-(5-Bromo-2-hydroxy-3-methylphenyl)ethanone

Cat. No.: B2353961
CAS No.: 72422-80-1
M. Wt: 229.073
InChI Key: FYCJGBWDWQDUPT-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-hydroxy-3-methylphenyl)ethanone is an organic compound with the molecular formula C9H9BrO2 and a molecular weight of 229.07 g/mol It is characterized by the presence of a bromine atom, a hydroxyl group, and a methyl group attached to a phenyl ring, along with an ethanone group

Scientific Research Applications

1-(5-Bromo-2-hydroxy-3-methylphenyl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

Safety information indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

The synthesis of 1-(5-Bromo-2-hydroxy-3-methylphenyl)ethanone can be achieved through several routes. One common method involves the bromination of 4-hydroxy-3-nitro-acetophenone in chloroform or acetic acid . The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled temperature and solvent conditions to ensure selective bromination at the desired position on the phenyl ring.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield of the final product.

Chemical Reactions Analysis

1-(5-Bromo-2-hydroxy-3-methylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dichloromethane, and catalysts or bases to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted phenyl ethanones or phenols.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-hydroxy-3-methylphenyl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and DNA. The presence of the bromine atom and hydroxyl group can facilitate binding to these targets, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(5-Bromo-2-hydroxy-3-methylphenyl)ethanone can be compared with other similar compounds, such as:

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to variations in their structures

Properties

IUPAC Name

1-(5-bromo-2-hydroxy-3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-5-3-7(10)4-8(6(2)11)9(5)12/h3-4,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCJGBWDWQDUPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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